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Compound of Interest

Compound Name:
6-Fluoro-2-

hydrazinylbenzo[d]thiazole

Cat. No.: B1301383 Get Quote

An In-depth Technical Guide on the Theoretical and Experimental Studies of 6-Fluoro-2-
hydrazinylbenzo[d]thiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and theoretical analysis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole. It serves as a crucial

building block in medicinal chemistry, primarily as a scaffold for developing a wide range of

biologically active derivatives. This document consolidates key quantitative data, outlines

detailed experimental protocols for the synthesis and evaluation of its derivatives, and

visualizes complex workflows and pathways to facilitate understanding and further research.

Core Compound: Physicochemical Properties
6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole

core substituted with a fluorine atom and a reactive hydrazinyl group.[1] The fluorine atom

enhances lipophilicity, which can improve membrane permeability, while the hydrazinyl moiety

serves as a key functional group for synthesizing a diverse library of derivative compounds.[1]

[2]
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Property Value Reference

Molecular Formula C₇H₆FN₃S [1]

Molecular Weight 183.21 g/mol [1][3]

CAS Number 78364-55-3 [3]

Boiling Point 351.1 ± 44.0 °C at 760 mmHg [3]

Appearance Solid (Typical) N/A

Synthesis and Derivatization
The primary utility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole lies in its role as an intermediate

for creating more complex molecules, particularly hydrazone derivatives.

Synthesis of the Core Compound
While specific, detailed synthesis protocols for 6-Fluoro-2-hydrazinylbenzo[d]thiazole are not

extensively published, the literature suggests a common synthetic route involving two main

steps: the formation of a 2-amino-6-fluorobenzothiazole intermediate, followed by

hydrazinolysis.[1][4]

General Experimental Protocol: Synthesis of Hydrazone
Derivatives
The hydrazinyl group of the core compound readily undergoes condensation reactions with

various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a

cornerstone for creating libraries of compounds for biological screening.[2][5]

Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-6-fluorobenzo[d]thiazole derivatives

Dissolution: Dissolve 6-Fluoro-2-hydrazinylbenzo[d]thiazole (1 mmol) in a suitable solvent

such as ethanol or methanol (20-30 mL).

Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired

substituted aromatic aldehyde.
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Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated

hydrochloric acid to protonate the aldehyde carbonyl group, increasing its electrophilicity.[5]

Reaction: Reflux the mixture for a period ranging from 4 to 8 hours. The reaction progress

can be monitored using Thin Layer Chromatography (TLC).[2]

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting

solid product is typically collected by filtration.

Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to

remove unreacted starting materials. Further purification can be achieved by recrystallization

from an appropriate solvent like ethanol or DMF to yield the pure hydrazone derivative.[5][6]

Characterization: Confirm the structure of the synthesized compounds using spectroscopic

methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]
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General workflow for the synthesis of hydrazone derivatives.
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Theoretical and Computational Analysis
Density Functional Theory (DFT) and molecular docking are powerful computational tools used

to predict the structural, electronic, and biological properties of molecules like 6-Fluoro-2-
hydrazinylbenzo[d]thiazole derivatives. These theoretical studies provide insights into

molecular stability, reactivity, and potential interactions with biological targets, guiding the

design of more potent compounds.[7][8]

Computational Methodology Workflow
Theoretical studies typically follow a standardized workflow to analyze molecular properties and

predict biological activity.

Protocol: DFT and Molecular Docking

Structure Optimization: The 3D structure of the molecule is drawn and optimized using DFT

methods, commonly with the B3LYP functional and a basis set like 6-311G(d,p). This step

finds the lowest energy (most stable) conformation of the molecule.[7][8]

Property Calculation: Key quantum chemical parameters are calculated from the optimized

structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO).[9]

Reactivity Analysis: The HOMO-LUMO energy gap (ΔE) is determined. A smaller gap

generally indicates higher chemical reactivity and lower kinetic stability.[7]

Molecular Docking: The optimized ligand structure is docked into the active site of a target

protein (e.g., an enzyme or receptor) to predict binding affinity and interactions (like

hydrogen bonds). This helps in understanding the mechanism of action.[10]
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Computational Chemistry Workflow

1. 3D Molecular Structure Drawing

2. DFT Geometry Optimization
(e.g., B3LYP/6-311G(d,p))

3. Calculation of Electronic Properties

6. Molecular Docking Simulation4. Analysis of Reactivity
(HOMO-LUMO Gap)

5. Target Protein Preparation

7. Binding Affinity & Interaction Analysis

Click to download full resolution via product page

Workflow for DFT calculations and molecular docking studies.

Key Computational Parameters
Theoretical calculations on benzothiazole and thiazole-hydrazone derivatives have provided

valuable data on their electronic structure.
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Compound
Class

HOMO (eV) LUMO (eV)
Energy Gap
(ΔE) (eV)

Significanc
e

Reference

Benzothiazol

e Derivatives
- - 4.46 - 4.73

Lower ΔE

suggests

higher

reactivity.

[7]

Thiazole-

Hydrazones
- - 3.59 - 4.12

Indicates

potential for

charge

transfer,

relevant for

NLO

properties

and reactivity.

[9]

Biological Activities of Derivatives
Derivatives of 6-Fluoro-2-hydrazinylbenzo[d]thiazole have been extensively studied for a

wide range of biological activities. The core scaffold is a privileged structure in medicinal

chemistry.

Antimicrobial Activity
Hydrazone derivatives of thiazoles and benzothiazoles consistently exhibit significant

antibacterial and antifungal properties.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits visible microbial growth, is

typically determined using the broth microdilution method.[11]

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well

microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

Inoculation: Each well is inoculated with a standardized suspension of the target

microorganism (e.g., S. aureus, E. coli).
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Incubation: The plates are incubated at 37°C for 18-24 hours.

Analysis: The MIC is recorded as the lowest concentration of the compound at which no

visible growth (turbidity) is observed.[11]

Table of Antimicrobial Activity for Thiazole Hydrazine Derivatives

Compound
Class

Organism MIC (µg/mL)
Standard Drug
(MIC, µg/mL)

Reference

Thiazole

Hydrazines
S. aureus 62.5 - 250 Ampicillin (125) [11]

Thiazole

Hydrazines
E. coli 125 - 500 Ampicillin (250) [11]

Thiazole

Hydrazines
C. albicans 250

Griseofulvin

(500)
[11]

Enzyme Inhibition (Antidiabetic and Anti-ulcer)
The benzothiazole-hydrazone scaffold is effective at inhibiting specific enzymes involved in

disease pathways.

α-Amylase Inhibition: Fluorinated hydrazinylthiazole derivatives have shown potential for

diabetes management by inhibiting α-amylase, an enzyme involved in carbohydrate

digestion.[2]

H+/K+ ATPase Inhibition: Certain benzothiazole-hydrazones act as proton pump inhibitors,

suggesting therapeutic potential for gastric ulcers.[5]

Table of Enzyme Inhibition Data for Derivatives
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Activity
Derivative
Example

IC₅₀ Value
Standard Drug
(IC₅₀)

Reference

α-Amylase

Inhibition

2-(2-

arylidenehydrazi

nyl)-4-(4-

fluorophenyl)thia

zoles

5.14 ± 0.03 µM
Acarbose (5.55 ±

0.06 µM)
[2]

H+/K+ ATPase

Inhibition

7-Methyl-2-

(hydrazinyl)benz

o[d]thiazole

derivatives

Lower than

Omeprazole
Omeprazole [5]

Urease Inhibition

N-(6-

arylbenzo[d]thiaz

ol-2-

yl)acetamides

Better than

Thiourea

Thiourea (23.1

µg/mL)
[10]

Anticancer Activity
Benzothiazole derivatives are well-known for their anticancer properties, which may involve

interference with cellular signaling pathways leading to apoptosis.[1][13]
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Hypothetical Anticancer Signaling Pathway

Benzothiazole
Derivative

Target Protein
(e.g., Kinase, Receptor)
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Downstream Signaling
Cascade (e.g., MAPK/ERK)

Blocks Activation

Cell Proliferation
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Apoptosis
(Programmed Cell Death)

Promotes
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Hypothetical signaling pathway for anticancer benzothiazoles.

Structure-Activity Relationship (SAR) Insights
Studies on libraries of benzothiazole-hydrazone derivatives have revealed key structural

features that influence their biological activity:

For H+/K+ ATPase Inhibition: Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic

ring of the hydrazone moiety favor inhibitory activity.[5]

For Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) tend to

enhance anti-inflammatory effects.[5]
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For α-Amylase Inhibition: The presence of a hydroxyl (-OH) group can enhance activity, likely

by forming strong hydrogen bonds with the enzyme's active site.[2]

Conclusion
6-Fluoro-2-hydrazinylbenzo[d]thiazole is a highly valuable scaffold in modern medicinal

chemistry. While the core compound itself is primarily an intermediate, its derivatives exhibit a

remarkable breadth of biological activities, including antimicrobial, enzyme inhibitory, and

anticancer effects. Theoretical studies using DFT and molecular docking have proven

instrumental in understanding the electronic properties and binding modes of these derivatives,

enabling a more rational approach to drug design. Future research should continue to explore

the synthesis of novel derivatives and employ computational methods to predict their efficacy

and mechanism of action, paving the way for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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